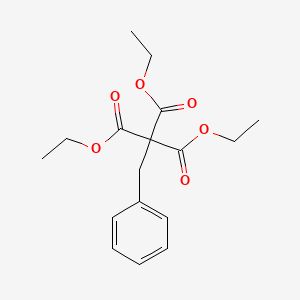
1,1,1-Ethanetricarboxylic acid, 2-phenyl-, 1,1,1-triethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Ethanetricarboxylic acid, 2-phenyl-, 1,1,1-triethyl ester is an organic compound with the molecular formula C17H22O6 It is a triester derivative of ethanetricarboxylic acid, where the central carbon is bonded to three carboxyl groups, each esterified with an ethyl group, and one of the carboxyl groups is substituted with a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Ethanetricarboxylic acid, 2-phenyl-, 1,1,1-triethyl ester typically involves the esterification of 1,1,1-ethanetricarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The phenyl group is introduced through a Friedel-Crafts acylation reaction, where benzene reacts with the acid chloride derivative of ethanetricarboxylic acid in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced separation techniques such as distillation and crystallization are employed to ensure efficient production.
化学反応の分析
Types of Reactions
1,1,1-Ethanetricarboxylic acid, 2-phenyl-, 1,1,1-triethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products
Hydrolysis: Produces ethanetricarboxylic acid and ethanol.
Reduction: Yields triethyl 1,1,1-ethanetriol.
Substitution: Depending on the substituent, products can include brominated or nitrated derivatives of the phenyl group.
科学的研究の応用
1,1,1-Ethanetricarboxylic acid, 2-phenyl-, 1,1,1-triethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1,1,1-Ethanetricarboxylic acid, 2-phenyl-, 1,1,1-triethyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active carboxylic acids, which can interact with enzymes and receptors in biological systems. The phenyl group may also participate in π-π interactions with aromatic residues in proteins, influencing their activity.
類似化合物との比較
Similar Compounds
1,1,2-Ethanetricarboxylic acid, triethyl ester: Similar structure but lacks the phenyl group.
1,1,1-Ethanetricarboxylic acid, triethyl ester: Similar structure but without the phenyl substitution.
1,1,1-Ethanetricarboxylic acid, 2-methyl-, 1,1,1-triethyl ester: Similar structure with a methyl group instead of a phenyl group.
Uniqueness
1,1,1-Ethanetricarboxylic acid, 2-phenyl-, 1,1,1-triethyl ester is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties
特性
分子式 |
C17H22O6 |
|---|---|
分子量 |
322.4 g/mol |
IUPAC名 |
triethyl 2-phenylethane-1,1,1-tricarboxylate |
InChI |
InChI=1S/C17H22O6/c1-4-21-14(18)17(15(19)22-5-2,16(20)23-6-3)12-13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3 |
InChIキー |
HWIHBWCNAGCMBF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CC1=CC=CC=C1)(C(=O)OCC)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



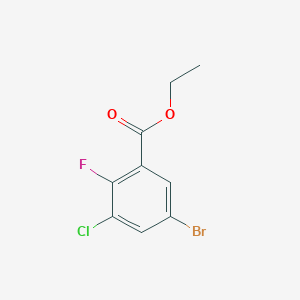
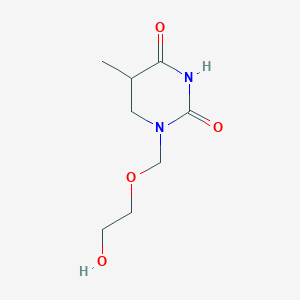
![(1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B12337326.png)

![4-Chloro-5-(4-fluorophenyl)-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12337347.png)
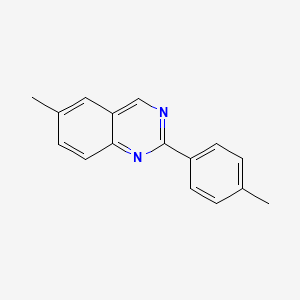
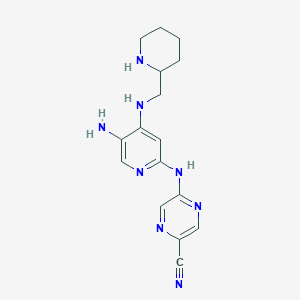
![N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide](/img/structure/B12337363.png)
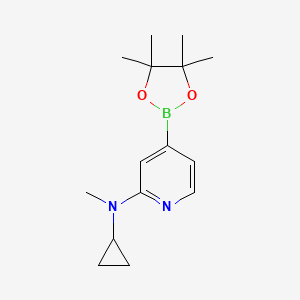
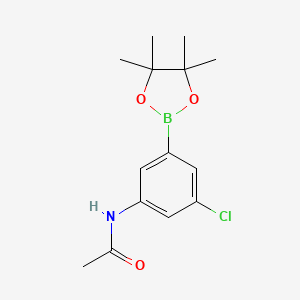
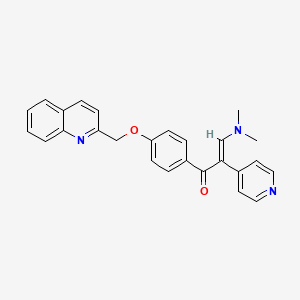
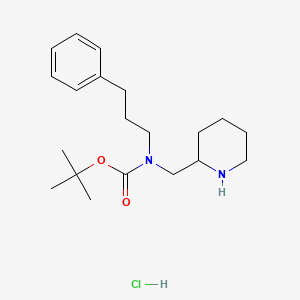
![tert-Butyl 4-(imidazo[1,2-a]pyridin-5-yl)piperazine-1-carboxylate](/img/structure/B12337397.png)
